molecular formula C18H36O5 B15178191 2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane CAS No. 74649-87-9

2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane

Cat. No.: B15178191
CAS No.: 74649-87-9
M. Wt: 332.5 g/mol
InChI Key: SPXNAQKEKSAVLD-UHFFFAOYSA-N
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Description

2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane is a heterocyclic organic compound with the molecular formula C₁₈H₃₆O₅. It is a member of the crown ether family, which are known for their ability to form stable complexes with metal ions. This compound is characterized by its ability to selectively bind to certain cations, making it useful in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of 1,4,7,10,13-pentaoxacyclopentadecane with an octyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethyl sulfoxide, with a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal cations, effectively encapsulating them within the ring structure. This selective binding is influenced by the size and charge of the cation, as well as the specific structure of the crown ether .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its octyl group, which increases its hydrophobicity and enhances its ability to interact with organic solvents and hydrophobic environments. This makes it particularly useful in applications where selective binding in non-aqueous media is required .

Properties

CAS No.

74649-87-9

Molecular Formula

C18H36O5

Molecular Weight

332.5 g/mol

IUPAC Name

2-octyl-1,4,7,10,13-pentaoxacyclopentadecane

InChI

InChI=1S/C18H36O5/c1-2-3-4-5-6-7-8-18-17-22-14-13-20-10-9-19-11-12-21-15-16-23-18/h18H,2-17H2,1H3

InChI Key

SPXNAQKEKSAVLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1COCCOCCOCCOCCO1

Origin of Product

United States

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